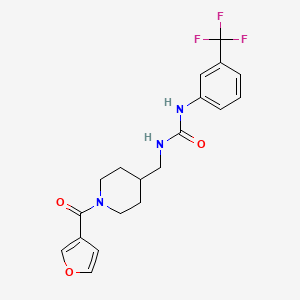
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, furan moiety, and trifluoromethyl substituent, suggest significant biological activity. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula C16H18F3N3O2 and a molecular weight of approximately 357.33 g/mol. The presence of the furan-3-carbonyl group allows for various chemical interactions, which may contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on structurally related compounds, the most favorable substituents were found to significantly increase antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. Similar compounds have demonstrated efficacy in reducing tumor growth in xenograft models. For example, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating potential as anticancer agents .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Furan-3-carbonyl Chloride : This can be achieved through the reaction of furan-3-carboxylic acid with thionyl chloride.
- Preparation of Piperidin-4-ylmethylamine : This is typically done via reductive amination using piperidin-4-one.
- Coupling Reaction : The furan-3-carbonyl chloride reacts with piperidin-4-ylmethylamine to form the intermediate.
- Final Coupling : The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .
Case Studies and Research Findings
特性
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














